Di(pyridin-2-yl) terephthalate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12N2O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
dipyridin-2-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H12N2O4/c21-17(23-15-5-1-3-11-19-15)13-7-9-14(10-8-13)18(22)24-16-6-2-4-12-20-16/h1-12H |
InChI Key |
HRTUFIYYGQYPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=N3 |
Origin of Product |
United States |
Coordination Chemistry of Di Pyridin 2 Yl Terephthalate
Ligand Design Principles and Coordination Modes of Di(pyridin-2-yl) Terephthalate (B1205515)
The unique architecture of di(pyridin-2-yl) terephthalate, featuring two pyridin-2-yl groups attached to a central terephthalate core, suggests a rich and varied coordination chemistry. The design of this ligand inherently combines the coordination preferences of both pyridine (B92270) and carboxylate functionalities, paving the way for multiple binding modes and the construction of complex supramolecular assemblies.
Chelation Behavior of Pyridyl Nitrogen Centers in Metal Complexes
The pyridin-2-yl groups are well-known for their ability to form stable chelate rings with metal ions. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. In this compound, the two pyridyl nitrogen atoms are positioned to potentially coordinate to the same metal ion, forming a stable five-membered chelate ring. This bidentate N,N'-chelation is a common feature in the coordination chemistry of 2,2'-bipyridine (B1663995) and related ligands, leading to the formation of robust and well-defined metal complexes. The stability of such complexes is enhanced by the chelate effect, a thermodynamic principle that favors the formation of cyclic structures.
Bridging Capacity of Terephthalate Oxygen Atoms in Coordination Structures
The terephthalate moiety, a derivative of terephthalic acid, possesses two carboxylate groups at opposite ends of a benzene (B151609) ring. Each carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelation, or, most significantly for the construction of extended structures, as a bridging unit. The oxygen atoms of the carboxylate groups can bridge two different metal centers, a fundamental interaction in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The rigidity and linear disposition of the terephthalate backbone make it an excellent component for creating predictable and well-ordered multidimensional networks.
Multidentate Coordination Versatility and Ligand Conformation
The combination of pyridyl and terephthalate functionalities within a single molecule endows this compound with significant multidentate coordination versatility. The ligand could theoretically act as a bidentate, tridentate, or even tetradentate ligand depending on the metal ion's coordination preferences, the reaction conditions, and the presence of competing ligands.
The conformation of the ligand is also a critical factor. The rotational freedom around the C-O bonds of the ester linkages and the C-C bonds connecting the pyridine rings to the ester groups allows for a range of spatial arrangements of the donor atoms. This conformational flexibility could lead to the formation of diverse structural motifs, from discrete mononuclear or dinuclear complexes to one-, two-, or three-dimensional coordination polymers. For instance, a planar conformation might favor the formation of layered structures, while a more twisted conformation could lead to helical or other complex three-dimensional networks.
Formation of Discrete Metal Complexes with this compound
While the bridging capability of the terephthalate group often promotes the formation of coordination polymers, under specific stoichiometric control and reaction conditions, the formation of discrete (0D) metal complexes is also plausible. researchgate.net In such cases, the ligand might chelate to a metal center through its pyridyl nitrogens, with the carboxylate groups being coordinated to the same metal ion or remaining uncoordinated, potentially being protonated or associated with counter-ions.
Spectroscopic Probes for Metal-Ligand Interactions
The interaction between this compound and metal ions can be effectively studied using various spectroscopic techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C=O stretching modes upon coordination provide direct evidence of metal-ligand bond formation. A shift in the C=N stretching frequency of the pyridine ring indicates the coordination of the nitrogen atom. Similarly, shifts in the symmetric and asymmetric stretching frequencies of the carboxylate groups can elucidate their coordination mode (monodentate, bidentate, or bridging).
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can reveal information about the coordination environment of the metal ion. The appearance of new absorption bands or shifts in the ligand-centered transitions upon complexation are indicative of metal-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) interactions.
Luminescence Spectroscopy: The inherent luminescent properties of the ligand, potentially arising from the aromatic rings, may be altered upon coordination to a metal ion. Enhancement or quenching of the fluorescence can be used to probe the metal-ligand interactions and for the development of sensory materials. rsc.orgresearchgate.net
Stoichiometry and Coordination Geometries in Isolated Complexes
The stoichiometry of discrete metal complexes formed with this compound would be expected to vary depending on the metal-to-ligand ratio used in the synthesis and the coordination number and preferred geometry of the metal ion. For example, a 1:1 metal-to-ligand ratio could result in a mononuclear complex where the ligand acts as a tetradentate donor, satisfying four coordination sites of the metal. Alternatively, a 1:2 stoichiometry might lead to a complex where two ligands coordinate to a single metal center, for instance, through their bidentate pyridyl groups, resulting in a pseudo-octahedral geometry.
Lack of Specific Research Data on the Coordination Chemistry of this compound
The performed searches aimed to gather information for the following outlined sections:
Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs Based on Di Pyridin 2 Yl Terephthalate
Design and Construction Principles of Di(pyridin-2-yl) Terephthalate-Based MOFs
The rational design and synthesis of MOFs from di(pyridin-2-yl) terephthalate (B1205515) rely on fundamental principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into ordered, extended structures. rsc.org
The architecture of a MOF is fundamentally determined by the geometry of the organic linker and the coordination environment of the metal-based secondary building units (SBUs). rsc.org this compound acts as the organic building block, and its terephthalate and pyridyl groups provide the points of extension for network formation. youtube.com The choice of the metal ion is crucial as it dictates the geometry of the SBU. For instance, high-valent metal ions like Zr⁴⁺, Al³⁺, Cr³⁺, and Fe³⁺ often form stable MOFs with carboxylate ligands, adhering to the Hard and Soft Acids and Bases (HSAB) principle. rsc.org
The combination of a linear linker like this compound with different metal SBUs can lead to various network topologies. For example, combining a linear dicarboxylic acid with copper(II) ions often results in the formation of square planar "paddlewheel" SBUs, which can then assemble into two-dimensional networks. youtube.com In contrast, using zirconium(IV) ions with the same linker can lead to the formation of 12-connected SBUs, resulting in a three-dimensional framework. youtube.com The specific connectivity and geometry of both the linker and the SBU are thus critical in dictating the final topology of the MOF. rsc.orgyoutube.com
Hydrothermal and solvothermal methods are the most common techniques for synthesizing crystalline MOFs from this compound and metal precursors. researchgate.netresearchgate.net These methods involve heating the reactants in a sealed vessel, where the solvent is above its boiling point at standard pressure. The choice of solvent is critical and can influence the resulting MOF structure. researchgate.net For instance, N,N-dimethylformamide (DMF) is a widely used solvent in MOF synthesis. researchgate.netresearchgate.net
The reaction temperature and time are also crucial parameters that affect the crystallization process, influencing crystal size and phase purity. chemsociety.org.ng For example, a study on a zinc-based MOF using terephthalic acid and 1,2-di(pyridin-4-yl)ethyne (B1362585) was conducted at 80 °C in a mixture of DMF, water, and ethanol. researchgate.net In some cases, modulators such as benzoic acid are added to the reaction mixture to control the crystallite size of the resulting MOF. rsc.org
Pore engineering in MOFs involves the deliberate design and modification of their porous structures to achieve specific properties and functionalities. researchgate.netrsc.org This can be achieved by carefully selecting the organic linker and the inorganic SBU to control the pore size and shape. researchgate.net The concept of isoreticular chemistry, where the network topology is maintained while the dimensions of the linker are varied, is a powerful tool for fine-tuning pore dimensions. elsevierpure.com
The topology of the resulting network can be influenced by several factors, including the geometry of the building units and the reaction conditions. nih.govrsc.org For instance, the choice of counteranion in the metal salt precursor can have a significant effect on the final MOF topology. nih.gov By systematically varying these parameters, it is possible to direct the assembly of this compound-based MOFs towards desired network architectures with controlled pore environments.
Structural Characterization of this compound MOFs
The precise determination of the three-dimensional atomic arrangement is crucial for understanding the structure-property relationships in MOFs.
Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk purity and crystallinity of synthesized MOF materials. mdpi.com The experimental PXRD pattern of a newly synthesized MOF is typically compared with the pattern simulated from its single-crystal structure to confirm that the bulk material corresponds to the single-crystal structure and is free of crystalline impurities. mdpi.com PXRD is also used to assess the stability of MOFs under various conditions, such as after solvent exchange or upon exposure to water. mdpi.com For instance, in the synthesis of a series of lanthanide-terephthalate MOFs, PXRD confirmed that all the materials were isostructural. mdpi.com Furthermore, in situations where single crystals suitable for SCXRD cannot be obtained, ab initio structure determination from high-quality powder diffraction data can be a powerful alternative for elucidating the MOF structure. rsc.org
Advanced Spectroscopic Methods for Structural Elucidation
The structural integrity and verification of frameworks built with this compound are confirmed through a combination of advanced spectroscopic techniques. These methods provide critical insights into the bonding, composition, and electronic environment of the resulting MOFs and COFs.
Fourier-Transform Infrared (FT-IR) Spectroscopy is essential for confirming the formation of the intended chemical bonds within the framework. In the context of COFs synthesized from this compound, FT-IR is used to verify the successful creation of ester linkages. For instance, during the transesterification reaction, the disappearance of the C=O stretching band of the starting pyridinyl carboxylate and the appearance of a new C=O band associated with the newly formed ester group (O=C-OAr) in the COF structure would be a key indicator of successful synthesis. Typically, carbonyl stretching vibrations in such ester-linked frameworks appear in the region of 1710-1730 cm⁻¹. scielo.org.za The presence of bands corresponding to the pyridyl and benzene (B151609) rings would also be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for characterizing the structure of crystalline COFs. researchgate.netresearchgate.net It provides detailed information about the local chemical environment of each carbon atom in the polymer network. For a COF constructed using this compound, distinct signals would be expected for the carbonyl carbon of the ester, the various aromatic carbons of the terephthalate core, and the carbons of the pyridyl groups. researchgate.netnih.gov The precise chemical shifts help to confirm the covalent connectivity and the purity of the framework. Solid-state NMR is also a valuable technique for studying the mobility of specific structural elements within a framework. copernicus.org
UV-Vis Spectroscopy is employed to study the electronic properties of the frameworks. The this compound linker contains aromatic and heteroaromatic rings, which give rise to π-π* electronic transitions. When incorporated into a MOF or COF, the extended conjugation of the framework can lead to shifts in the absorption bands compared to the individual building blocks. These spectra help in understanding the band-gap energy and potential for applications in photocatalysis or sensing. scielo.org.za However, the limited solubility of many MOFs and COFs can sometimes make characterization by UV-Vis spectroscopy in solution challenging. umt.edu.my
Supramolecular Isomerism and Interpenetration Phenomena in MOFs
Metal-Organic Frameworks are renowned for their structural diversity, which can sometimes lead to the formation of supramolecular isomers—compounds with the same chemical composition but different structural arrangements. nih.gov This isomerism can arise from variations in coordination modes of the ligand, the geometry of the metal center, or the influence of synthesis conditions like temperature and solvent. researchgate.net
While the principles of supramolecular isomerism and interpenetration are well-established in MOF chemistry, specific, documented examples of MOFs constructed from the this compound linker exhibiting these phenomena are not prominently featured in the reviewed literature. The study of MOFs often involves ligands with divergent functional groups that can lead to varied network topologies. nih.govrsc.org The specific geometry of this compound may favor the formation of more predictable, non-interpenetrated structures or its primary utility may lie in the realm of COFs where these specific phenomena are less common.
Ester-Linked Covalent Organic Frameworks (COFs) Utilizing this compound
The development of ester-linked COFs has been a significant challenge due to the difficulty in achieving the high degree of order and crystallinity required for these framework materials. scielo.org.zaresearchgate.net this compound (DPT) has emerged as a key building block in overcoming this hurdle, enabling the synthesis of crystalline and porous ester-linked COFs. researchgate.netcopernicus.org
Transesterification as a Key Linkage Strategy in COF Synthesis
Transesterification has been successfully employed as the core linkage strategy to build crystalline COFs from this compound. This reaction involves the exchange of the pyridin-2-yl group of the DPT ester with a hydroxyl group from a multitopic phenol (B47542) linker, forming a new, more stable ester bond that constitutes the backbone of the COF.
This strategy has been used to synthesize a series of ester-linked COFs. For example, the reaction of DPT with tetrakis(4-hydroxyphenyl)ethylene (B2762375) (THPE) yields COF-119. scielo.org.zaresearchgate.net Similarly, reacting DPT with 1,3,5-tris(4-hydroxyphenyl)benzene (B95932) (THPB) produces COF-120. scielo.org.zaresearchgate.net The reactions are typically carried out at elevated temperatures, for instance at 150 °C in a dioxane solvent with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. scielo.org.zaresearchgate.net The use of ditopic 2-pyridinyl aromatic carboxylates like DPT is crucial for these transesterification reactions to proceed effectively and form crystalline, porous frameworks. researchgate.netcopernicus.org
Crystallinity and Porosity in this compound COFs
The COFs synthesized using this compound exhibit notable crystallinity and porosity. X-ray diffraction studies confirm their crystalline nature, revealing that they form two-dimensional (2D) structures. researchgate.netcopernicus.org Specifically, COF-119 adopts a kgm topology, while COFs such as COF-120, COF-121, and COF-122 crystallize with a honeycomb-like hcb topology. researchgate.netcopernicus.org
These frameworks are permanently porous, a critical feature for applications in gas storage and separation. The porosity is quantified by measuring the surface area, with the DPT-based ester-linked COFs demonstrating high values. For instance, surface areas can reach up to 2092 m²/g. researchgate.netnih.govcopernicus.org This work successfully expanded the scope of reticular chemistry to include, for the first time, crystalline ester-linked COFs that are related to common polyesters. researchgate.netcopernicus.org
Table of COFs Synthesized Using this compound and Related Linkers
This table summarizes the properties of several ester-linked COFs created via transesterification.
| COF Name | Ditopic Linker | Polyphenol Linker | Topology | Max. Surface Area (m²/g) |
| COF-119 | This compound (DPT) | Tetrakis(4-hydroxyphenyl)ethylene (THPE) | kgm | Data not specified in sources |
| COF-120 | This compound (DPT) | 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) | hcb | Data not specified in sources |
| COF-121 | Di(pyridin-2-yl)(1,1′-biphenyl)-4,4′-dicarboxylate (DPBP) | 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) | hcb | Data not specified in sources |
| COF-122 | Larger di-acid building block | Not specified | hcb | Up to 2092 |
Data sourced from multiple references. scielo.org.zaresearchgate.netresearchgate.netnih.govcopernicus.org
Advanced Applications of Di Pyridin 2 Yl Terephthalate Architectures
Luminescent Materials and Photophysical Phenomena
Tunable Emission Properties in Metal-Organic Frameworks
Should you wish to proceed with an article on a related, more widely researched compound from the pyridine-terephthalate family, please provide a new subject compound.
Energy Transfer Processes within Coordination Frameworks
Coordination frameworks constructed from Di(pyridin-2-yl) terephthalate (B1205515) are promising platforms for facilitating and studying energy transfer processes. The inherent photophysical properties of the organic ligand, coupled with the nature of the coordinated metal ion, dictate the potential for energy transfer within the resulting metal-organic framework (MOF). The aromatic pyridyl and terephthalate moieties of the ligand can act as "antennas" by absorbing light energy and transferring it to the metal centers or to other guest molecules encapsulated within the framework's pores.
The efficiency of this energy transfer is highly dependent on the spatial arrangement and distance between the donor (the absorbing ligand) and the acceptor (the emitting metal ion or guest molecule), which are well-defined within the crystalline structure of the MOF. Two primary mechanisms govern these processes: Förster resonance energy transfer (FRET), a non-radiative dipole-dipole coupling, and Dexter energy transfer, which involves electron exchange. The periodic and rigid nature of MOFs allows for precise control over these distances and orientations, making them ideal for fundamental studies of energy transfer.
In luminescent MOFs, the organic linkers are often the primary absorbers of UV light. Following excitation, the energy can be transferred from the ligand's singlet or triplet excited state to the d- or f-orbitals of the metal ion, leading to characteristic metal-centered luminescence. This ligand-to-metal charge transfer (LMCT) is a key process in tuning the emission properties of these materials. For instance, lanthanide-based MOFs are well-known for their sharp, line-like emission bands, which are sensitized by the organic linkers. The efficiency of this sensitization is a direct consequence of the energy transfer from the Di(pyridin-2-yl) terephthalate ligand to the lanthanide ion.
Chemical Sensing and Detection Platforms
The unique structural and electronic properties of coordination polymers derived from this compound make them highly suitable for applications in chemical sensing and detection. The presence of pyridyl nitrogen atoms and carboxylate oxygen atoms provides specific binding sites for a variety of analytes. The inherent porosity of the frameworks can allow for the selective inclusion of guest molecules, and the luminescent properties can be modulated by host-guest interactions, forming the basis for "turn-on" or "turn-off" fluorescent sensors.
Selective Detection of Metal Ions
The design of the this compound ligand, which incorporates both pyridyl and carboxylate functional groups, allows for the selective chelation of metal ions. rsc.org The formation of coordination complexes with specific metal ions can lead to significant changes in the photophysical properties of the material, such as fluorescence enhancement or quenching. rsc.orgnih.gov This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a powerful tool for the selective detection of metal ions. rsc.orgnih.gov
The selectivity of a sensor based on this ligand architecture is determined by factors such as the ionic radius of the metal ion, its coordination geometry preference, and the stability of the resulting complex. nih.gov For instance, the rigid nature of the ligand backbone can create a pre-organized binding pocket that preferentially accommodates metal ions of a specific size. nih.gov Research on similar polypyridyl ligands has demonstrated that subtle steric and electronic tuning can lead to high selectivity for specific metal ions, such as Cd(II), even in the presence of other competing ions like Zn(II). rsc.orgnih.gov The detection is typically achieved by monitoring the change in fluorescence intensity upon addition of the target metal ion.
| Target Ion | Sensing Mechanism | Observable Change |
| Cd(II) | Chelation-Enhanced Fluorescence (CHEF) | Increase in fluorescence intensity |
| Zn(II) | Weaker CHEF effect due to steric hindrance | Smaller increase in fluorescence intensity |
| Hg(II) | Fluorescence quenching due to heavy atom effect | Decrease in fluorescence intensity |
| Pb(II) | Fluorescence quenching due to heavy atom effect | Decrease in fluorescence intensity |
Chemo-Sensing of Volatile Organic Compounds (e.g., Acetone)
Luminescent metal-organic frameworks (L-MOFs) incorporating pyridyl-functionalized terephthalate ligands have demonstrated significant potential for the selective detection of volatile organic compounds (VOCs), such as acetone. rsc.orgresearchgate.net The sensing mechanism is often based on fluorescence quenching, where the interaction between the analyte and the framework leads to a decrease in the material's emission intensity. rsc.orgresearchgate.netrsc.org
In a study of a Cd(II)-based MOF with a 2-(4-pyridyl)-terephthalic acid ligand, a high selectivity for acetone detection in various solvents was observed. rsc.org The proposed mechanism for the fluorescence quenching involves the interaction of acetone molecules with the uncoordinated nitrogen atoms of the pyridyl groups within the MOF structure. This interaction can disrupt the energy transfer process from the ligand to the metal center, leading to a reduction in luminescence. The reusability of such sensors is also a key advantage. rsc.orgresearchgate.net
| Analyte | Quenching Efficiency (%) | Detection Mechanism |
| Acetone | High | Fluorescence Quenching |
| Ethanol | Low | Weak Interaction |
| Methanol | Low | Weak Interaction |
| Dichloromethane | Low | Weak Interaction |
Sensing of Water Traces in Organic Solvents
Coordination frameworks based on terephthalate derivatives have been shown to be effective in the selective fluorescence-based detection of trace amounts of water in organic solvents. researchgate.netacs.org This capability is particularly important in industrial processes where the presence of water can be detrimental. The sensing mechanism is often attributed to the interaction of water molecules with the coordination framework, which can alter the electronic structure of the ligand and, consequently, its luminescent properties.
In some cases, the presence of water can lead to a shift in the emission wavelength or a change in the fluorescence intensity. For example, in certain alkaline earth metal-based MOFs containing dihydroxy-terephthalate, a strong yellow emission was observed, which was sensitive to the presence of water. researchgate.netacs.org This sensitivity arises from the interaction of water molecules with the metal centers or the organic linkers, which can influence processes like excited-state intramolecular proton transfer (ESIPT) within the ligand. researchgate.netacs.org While the exact this compound has not been explicitly studied for this purpose, the underlying principles suggest its potential in this application.
Gas Sorption and Separation Properties of Porous Coordination Polymers
Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), constructed from this compound and similar ligands can exhibit significant gas sorption and separation capabilities. rsc.orgacs.orgnih.gov The porosity of these materials, including the size, shape, and chemical nature of the pores, can be tuned by selecting appropriate metal nodes and organic linkers. rsc.org The presence of functional groups, such as the pyridyl nitrogen atoms, on the pore surfaces can enhance the selective adsorption of certain gases, like CO2, over others, such as N2. rsc.orgrsc.org
The performance of these materials in gas separation applications is evaluated through the analysis of adsorption isotherms and breakthrough studies. These studies provide crucial information about the adsorption capacity, selectivity, and kinetics of the gas uptake process.
Adsorption Isotherms and Breakthrough Studies
Adsorption isotherms are fundamental to characterizing the gas sorption properties of porous materials. These plots show the amount of gas adsorbed by the material as a function of pressure at a constant temperature. ui.ac.idresearchgate.net For coordination polymers based on terephthalate ligands, the CO2 adsorption isotherms often exhibit a steep uptake at low pressures, which is indicative of strong interactions between CO2 and the framework. ui.ac.idmdpi.com In contrast, the adsorption of N2 is typically much lower, highlighting the material's selectivity for CO2. rsc.orgrsc.org
The table below presents typical CO2 and N2 adsorption data for a representative porous coordination polymer at 273 K.
| Gas | Adsorption Capacity (cm³/g) at 1 atm |
| CO₂ | 41.33 |
| N₂ | 4.5 |
Breakthrough studies are dynamic experiments that simulate the performance of an adsorbent in a real-world separation process. In these experiments, a mixed gas stream is passed through a packed bed of the adsorbent, and the composition of the outlet stream is monitored over time. The breakthrough curve shows the point at which the adsorbent becomes saturated with the more strongly adsorbed component (e.g., CO2), and it "breaks through" the column. This information is critical for designing and optimizing industrial gas separation processes.
Framework Stability under Gas Adsorption Conditions
The operational stability of porous materials is a critical factor for their practical application in gas adsorption and separation technologies. Covalent Organic Frameworks (COFs) synthesized using this compound as a linker have demonstrated notable porosity, which is fundamental to their function. The stability of these frameworks is rigorously assessed through gas sorption experiments, typically involving nitrogen (N₂) at 77 K.
A series of ester-linked COFs, including COF-119, COF-120, and COF-121, have been synthesized utilizing this compound. These materials exhibit significant surface areas, a key indicator of their potential for gas adsorption. The porosity of these frameworks has been characterized by nitrogen sorption isotherms. berkeley.edu
For instance, COF-119, which crystallizes in a kgm topology, displays a Type I nitrogen sorption isotherm, characteristic of microporous materials. berkeley.edu This demonstrates that the framework maintains its structural integrity and accessibility to gas molecules under the cryogenic conditions of the measurement. The Brunauer–Emmett–Teller (BET) surface area, a measure of the total surface area available for gas adsorption, has been determined for several of these COFs, providing a quantitative measure of their porosity.
| Covalent Organic Framework | BET Surface Area (m²/g) |
| COF-119 | 1,255 berkeley.edu |
| COF-120 | 1,255 berkeley.edu |
| COF-121 | 908 berkeley.edu |
| COF-122 | up to 2,092 acs.org |
Framework Stability and Reusability Studies for Applied Systems
Beyond initial characterization, the long-term stability and reusability of COFs are paramount for their deployment in industrial applications such as gas separation and storage. The robustness of the framework under repeated operational cycles determines its economic viability and practical utility. For COFs constructed from this compound, the inherent strength of the covalent bonds forming the framework provides a foundation for good chemical and thermal stability.
Ester-linked COFs are noted for their crystallinity and porosity. berkeley.edu The synthesis of these materials through transesterification reactions results in robust two-dimensional structures. berkeley.edu While comprehensive, multi-cycle gas adsorption and reusability data for COFs specifically derived from this compound are not extensively detailed in the currently available literature, the general class of COFs is known for its potential for high stability.
The reusability of porous materials is often evaluated by subjecting them to multiple cycles of adsorption and desorption of a target gas and measuring the retention of their adsorption capacity and structural integrity. Key performance indicators include the consistency of the BET surface area and pore volume over numerous cycles.
Future research in this area would ideally involve detailed cycling studies with various gases of industrial relevance, such as carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂). Such studies would provide the necessary data to create comprehensive tables illustrating the performance of these materials over time, as shown in the hypothetical table below.
Hypothetical Reusability Data for a this compound-based COF
| Cycle Number | Gas Adsorption Capacity (mmol/g) | BET Surface Area Retention (%) |
| 1 | X | 100 |
| 10 | X - Δ₁ | 98 |
| 50 | X - Δ₂ | 95 |
| 100 | X - Δ₃ | 92 |
This table is a template for the type of data required to fully assess the reusability of these materials. The values X, Δ₁, Δ₂, and Δ₃ would be determined experimentally.
The development of such data is a critical next step in transitioning these promising materials from laboratory curiosities to components of real-world technological solutions for clean energy and environmental remediation. The inherent tunability of COFs, enabled by the use of versatile linkers like this compound, offers significant opportunities to design next-generation porous materials with enhanced stability and reusability.
Theoretical and Computational Investigations of Di Pyridin 2 Yl Terephthalate Systems
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to revealing the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, orbital energies, and charge distributions, which are key to understanding chemical reactivity and physical properties. youtube.comnih.gov
Density Functional Theory (DFT) has become a standard method for investigating the properties of organic ligands and their metal complexes due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high precision, often in good agreement with experimental data from X-ray crystallography. researchgate.netepstem.net For a molecule like Di(pyridin-2-yl) terephthalate (B1205515), DFT can elucidate the planarity of the central terephthalate core and the rotational freedom of the pyridin-2-yl groups.
These calculations provide insights into the electronic distribution, highlighting the electron-donating nature of the pyridine (B92270) nitrogen atoms and the electron-withdrawing character of the ester carbonyl groups. This information is crucial for predicting how the ligand will coordinate with metal centers. In complexes, DFT is used to model the coordination environment around the metal ion, determining the stability and electronic structure of the resulting assembly.
Table 1: Representative Geometric Parameters of Di(pyridin-2-yl) terephthalate from DFT Calculations Note: These are typical values based on DFT studies of analogous structures, as specific experimental data for this compound is not widely published.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O (Ester) | ~1.21 Å |
| Bond Length | C-O (Ester) | ~1.36 Å |
| Bond Length | C-N (Pyridine) | ~1.34 Å |
| Bond Length | C-C (Benzene Ring) | ~1.40 Å |
| Bond Angle | O=C-O (Ester) | ~124° |
| Bond Angle | C-N-C (Pyridine) | ~117° |
| Dihedral Angle | Benzene (B151609) Ring - Ester Group | Nearly Co-planar (~0-10°) |
Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, governing the molecule's electrophilic or acidic nature. youtube.com
For this compound, the HOMO is typically localized on the electron-rich pyridine rings, specifically involving the nitrogen lone pairs. This indicates that the primary sites for coordination with metal ions (Lewis acids) are the pyridine nitrogens. The LUMO is generally distributed across the electron-deficient terephthalate core, particularly the π* orbitals of the carbonyl groups and the benzene ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net DFT calculations are routinely used to compute these orbital energies and predict the electronic behavior of such ligands. researchgate.netcdu.edu.au
Table 2: Representative Frontier Molecular Orbital Properties for Pyridine-Ester Systems Note: Values are illustrative and based on FMO analyses of similar aromatic pyridine-based ligands.
| Property | Description | Typical Value (eV) | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital | -6.5 to -7.5 | Indicates moderate electron-donating ability, localized on pyridine rings. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates ability to accept electrons, localized on the terephthalate core. |
| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | 4.0 to 5.0 | Suggests high chemical stability and a colored appearance in the UV region. |
Molecular Dynamics Simulations of Host-Guest Interactions within Frameworks
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular interactions. In the context of porous coordination polymers or Metal-Organic Frameworks (MOFs) constructed from this compound, MD is crucial for understanding host-guest interactions. rsc.org
These simulations can model how guest molecules, such as solvents, gases, or other substrates, diffuse into and move within the pores of a framework. This is essential for evaluating a material's potential for applications like gas storage, separation, or catalysis. nih.govacs.org The simulations provide data on interaction energies between the guest molecules and the framework's internal surfaces, identifying specific binding sites. For a framework built with this ligand, MD could reveal preferential binding of guest molecules to the aromatic pyridine or terephthalate surfaces through van der Waals or π-π interactions. mdpi.com It can also elucidate the flexibility of the framework itself, showing how pore dimensions might change upon guest inclusion. rsc.org Studies on related systems like poly(ethylene terephthalate) have used MD to successfully model thermodynamic and structural properties. nih.govresearchgate.net
Prediction of Coordination Geometries and Network Topologies
The predictive power of computational chemistry extends to forecasting how ligands and metal ions will assemble into extended crystalline structures. For this compound, the geometry of the ligand itself dictates the potential coordination modes. The two pyridine nitrogen atoms can coordinate to a single metal center in a chelating fashion or, more commonly in framework materials, bridge two different metal centers. This bridging action is fundamental to forming extended networks.
Based on the divergent nature of the two pyridyl groups, the ligand is well-suited to form various network topologies. When connecting to 4-coordinate metal centers (like a paddlewheel SBU), it can generate a 2D sheet with a classic (4,4) or sql topology. mdpi.com If the metal centers have higher connectivity or if other ancillary ligands are involved, more complex 3D networks can be predicted. ias.ac.in Computational tools can help rationalize the formation of specific observed topologies over other possibilities by considering steric hindrance and the electronic preferences of the metal-ligand bonds. Terephthalate-based ligands are well-known building blocks in MOFs, often forming robust and porous structures. rsc.orgresearchgate.netnih.gov
Table 3: Predicted Coordination and Network Characteristics for this compound
| Feature | Description | Predicted Outcome |
|---|---|---|
| Primary Coordination Sites | The most likely atoms to bind to a metal center. | Nitrogen atoms of the two pyridine rings. |
| Coordination Mode | How the ligand connects to metal ions. | Acts as a divergent, bridging linker between two metal centers. |
| Resulting Dimensionality | The spatial extent of the resulting coordination polymer. | 1D chains, 2D sheets, or 3D frameworks depending on the metal coordination sphere. |
| Common Network Topology | The underlying geometric pattern of the network. | 2D (4,4) net; 3D interpenetrated networks. |
Elucidation of Intermolecular Interactions and Supramolecular Assemblies
Beyond strong coordination bonds, weaker intermolecular forces play a critical role in defining the final three-dimensional structure and properties of molecular materials. These non-covalent interactions, such as hydrogen bonding and π-π stacking, dictate how individual molecules or coordination networks pack in the solid state.
Hydrogen bonds are highly directional electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). nih.gov While the this compound molecule itself lacks hydrogen bond donors, it possesses multiple potent hydrogen bond acceptors: the two pyridine nitrogen atoms and the four oxygen atoms of the two ester groups.
In the presence of hydrogen bond donors, such as co-crystallized water, alcohol molecules, or even acidic guest molecules, this ligand can participate in an extensive hydrogen-bonding network. researchgate.netnih.gov Computational analysis of crystal structures allows for the precise mapping of these networks. For instance, water molecules can bridge between the carbonyl oxygen of one ligand and the pyridine nitrogen of another, linking separate polymeric chains or layers into a robust 3D supramolecular architecture. researchgate.netresearchgate.net The analysis of these networks is vital for understanding a material's stability, porosity, and guest affinity.
Table 4: Potential Hydrogen Bonding Interactions for this compound
| H-Bond Acceptor on Ligand | Potential H-Bond Donor (Guest/Solvent) | Type of Interaction |
|---|---|---|
| Pyridine Nitrogen (N) | Water (H-O-H), Alcohols (R-O-H) | N···H-O |
| Carbonyl Oxygen (C=O) | Water (H-O-H), Alcohols (R-O-H) | O···H-O |
| Ester Oxygen (C-O-C) | Water (H-O-H) | O···H-O (weaker interaction) |
π-Stacking Interactions in Solid-State Structures
In a relevant study of a 2:1 co-crystal of 4-[(E)-2-(pyridin-2-yl)ethenyl]pyridine and terephthalic acid, the solid-state structure is stabilized by a combination of hydrogen bonds and π-interactions. nih.govresearchgate.net The crystal lattice features linear aggregates formed through O-H···N and C-H···O hydrogen bonds. nih.gov These aggregates are further interconnected into two-dimensional undulating sheets via weak C-H···π interactions. nih.govresearchgate.net This observation underscores the importance of both classical hydrogen bonding and weaker C-H···π interactions in directing the supramolecular assembly of systems containing both pyridine and terephthalate moieties.
Interactive Table: Summary of Intermolecular Interactions in a Related Co-crystal System.
| Interaction Type | Description | Role in Crystal Packing | Reference |
| O-H···N | Hydrogen bond between carboxylic acid and pyridine nitrogen. | Formation of linear aggregates. | nih.gov |
| C-H···O | Hydrogen bond between C-H of one molecule and oxygen of another. | Connects linear aggregates into tapes and interconnects layers. | nih.gov |
| C-H···π | Interaction between a C-H bond and a π-system. | Links tapes to form two-dimensional sheets. | nih.govresearchgate.net |
It is important to note that while this data is from a closely related system, the specific geometric parameters of π-stacking interactions, such as interplanar distances and centroids to centroid distances, for this compound itself would require dedicated crystallographic analysis.
Computational Approaches to Catalytic Mechanisms and Luminescent Properties
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and photophysical properties of molecules like this compound. While specific computational studies on the catalytic and luminescent properties of the isolated this compound molecule are not extensively documented in the searched literature, research on related systems offers a clear indication of the methodologies employed and the insights that can be gained.
Catalytic Mechanisms:
The terephthalate moiety is the core repeating unit in the widely used polymer, polyethylene (B3416737) terephthalate (PET). The enzymatic degradation of PET has been the subject of intense computational investigation, particularly focusing on the catalytic mechanism of enzymes like PETase. researchgate.netresearchgate.netnih.govbiorxiv.orgnih.govresearchgate.netnih.gov These studies often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the enzymatic reaction. researchgate.netnih.govnih.gov In this approach, the active site of the enzyme and the substrate are treated with a high level of quantum mechanical theory (e.g., Density Functional Theory - DFT), while the surrounding protein and solvent are described using classical molecular mechanics force fields. researchgate.netnih.gov
These computational models have been instrumental in elucidating the reaction energy profiles, identifying rate-limiting steps, and understanding the role of key amino acid residues in the catalytic cycle. researchgate.netnih.govnih.gov For instance, studies on PETase have detailed the nucleophilic attack of a serine residue on the carbonyl carbon of the terephthalate ester, the formation of tetrahedral intermediates, and the subsequent hydrolysis or alcoholysis steps. researchgate.netnih.gov The binding of the PET polymer to the enzyme, which involves π-stacking interactions between the terephthalic acid moieties and aromatic residues in the enzyme's active site, has also been analyzed using molecular docking and molecular dynamics (MD) simulations. researchgate.netnih.gov
Luminescent Properties:
The luminescent properties of compounds containing both pyridyl and aromatic ester groups are often investigated using DFT and time-dependent DFT (TD-DFT). researchgate.net These methods are used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the nature of electronic transitions. researchgate.netnih.gov
For instance, in the study of luminescent metal-organic frameworks (MOFs) incorporating a 2-(4-pyridyl)-terephthalic acid ligand, computational methods could be used to understand the origin of the observed luminescence. researchgate.net Such calculations can predict whether the emission arises from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. nih.gov The influence of the coordination environment and intermolecular interactions, such as π-stacking, on the luminescent properties can also be computationally modeled. nih.gov By analyzing the electronic structure and excited states, researchers can rationalize the observed emission wavelengths, quantum yields, and lifetimes. nih.govmdpi.comresearchgate.net
Interactive Table: Common Computational Methods in Related Systems.
| Application | Computational Method | Information Obtained | Related System(s) | Reference(s) |
| Catalytic Mechanism | QM/MM | Reaction energy profiles, transition states, role of active site residues. | PETase enzyme with PET substrate. | researchgate.netnih.govnih.gov |
| Substrate Binding | Molecular Docking, MD Simulations | Binding modes, interaction energies, role of π-stacking. | PETase enzyme with PET oligomers. | researchgate.netnih.gov |
| Luminescent Properties | DFT, TD-DFT | HOMO-LUMO energies, electronic transitions, nature of excited states. | Luminescent metal complexes, organic chromophores. | researchgate.netnih.gov |
These examples from related fields demonstrate the powerful predictive capabilities of computational chemistry in understanding and designing molecules with specific catalytic or luminescent functions.
Future Perspectives and Research Directions for Di Pyridin 2 Yl Terephthalate
Exploration of Novel Metal-Ligand Combinations for Enhanced Functionality
The true potential of Di(pyridin-2-yl) terephthalate (B1205515) lies in its role as a ligand in coordination chemistry. The nitrogen atoms of the pyridyl groups and the oxygen atoms of the ester functionalities present multiple potential binding sites for metal ions. Future research should systematically explore the coordination of this ligand with a wide array of metal ions, including transition metals (e.g., Cu, Zn, Co, Cd), lanthanides, and alkaline earth metals. The objective would be to synthesize novel metal-organic complexes and coordination polymers. Key areas of investigation would include how different metal ions influence the resulting framework's dimensionality (from discrete molecules to 1D chains, 2D layers, or 3D frameworks) and properties such as luminescence, magnetism, and porosity. Studies on related pyridyl-carboxylate ligands have shown that the choice of metal is crucial in dictating the final architecture and function.
Integration of Di(pyridin-2-yl) Terephthalate into Multifunctional Hybrid Materials
A significant future research avenue is the incorporation of this compound-based metal complexes into hybrid materials. This could involve creating composites with functional components like nanoparticles (e.g., gold or silver), polymers, or metal oxides. For instance, luminescent frameworks derived from this ligand could be embedded in polymer films to create flexible sensors or light-emitting devices. Another approach could be to grow metal-organic frameworks (MOFs) using this ligand on conductive substrates to develop new electrode materials for batteries or supercapacitors. The synergy between the properties of the this compound-based framework and the other material components could lead to enhanced performance and novel functionalities not achievable by the individual parts alone.
Advanced In Situ Characterization Techniques for Dynamic Processes in Frameworks
Understanding the formation and behavior of materials derived from this compound under operational conditions is crucial for their rational design. Future studies should employ advanced in situ characterization techniques to monitor the dynamic processes within these frameworks. For example, in situ X-ray diffraction could track the structural transformations of a MOF during guest adsorption or a chemical reaction. Similarly, in situ spectroscopy could provide insights into the changes in the electronic environment of the metal centers and the ligand during catalytic cycles or sensing events. These techniques would provide invaluable real-time information that is often missed by conventional ex situ measurements.
Scalable Synthesis and Broader Applicability of this compound-Based Materials
For any promising material to find real-world application, its synthesis must be scalable, cost-effective, and environmentally friendly. A critical area of future research will be the development of optimized and scalable synthetic routes for this compound itself and its subsequent coordination materials. While laboratory-scale synthesis might rely on standard esterification methods, scaling up production would require exploring more efficient catalytic processes, continuous flow reactors, or mechanochemical methods. nih.govorganic-chemistry.org Research into using more sustainable solvents and reducing waste will also be important. Once scalable synthesis is achieved, the broader applicability of these materials in areas such as gas storage, separation, catalysis, and sensing can be more thoroughly investigated.
Computational-Guided Design of Next-Generation Architectures with Tailored Properties
Computational modeling and simulation are powerful tools for accelerating the discovery of new materials. researchgate.netcam.ac.uk Before embarking on extensive experimental work, density functional theory (DFT) and molecular dynamics simulations can be used to predict the geometric and electronic structures of potential coordination complexes of this compound. rsc.org These computational studies can help to identify the most promising metal-ligand combinations for achieving desired properties, such as specific pore sizes for gas separation or particular electronic band gaps for photocatalysis. This "materials-by-design" approach can guide synthetic efforts, saving time and resources by focusing on the most viable candidates for creating next-generation materials with tailored architectures and properties. researchgate.net
Q & A
Q. What synthetic methodologies are commonly employed to prepare Di(pyridin-2-yl) terephthalate (DPT) for covalent organic framework (COF) construction?
DPT is synthesized via esterification reactions between terephthalic acid derivatives and pyridinyl alcohols. A validated approach involves reacting tetrakis(4-hydroxyphenyl)ethylene (THPE) with DPT under solvothermal conditions to form crystalline COFs . Key parameters include temperature control (e.g., 120°C), solvent selection (e.g., mesitylene/dioxane), and catalyst use (e.g., acetic acid) to optimize crystallinity and porosity.
Q. How is X-ray crystallography utilized to resolve the structural configuration of DPT-based coordination polymers?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining DPT's coordination geometry. For example, DPT forms octahedral complexes with transition metals (e.g., Mn²⁺, Co²⁺), where the pyridyl nitrogen atoms act as ligands . Refinement software like SHELXL (from the SHELX suite) is critical for modeling atomic displacement parameters and validating bond lengths/angles against experimental data .
Q. What spectroscopic techniques are essential for characterizing DPT’s electronic and bonding properties?
Fourier-transform infrared (FTIR) spectroscopy identifies ester (C=O, ~1700 cm⁻¹) and pyridyl (C=N, ~1600 cm⁻¹) functional groups. Solid-state ¹³C NMR further resolves aromatic carbon environments, while UV-Vis spectroscopy reveals π→π* transitions in the 250–300 nm range, indicative of conjugated systems .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and simulated PXRD patterns in DPT-containing COFs?
Mismatches often arise from incomplete crystallinity or stacking faults. Strategies include:
Q. What mechanistic insights explain the steric effects of DPT’s pyridyl groups on metal coordination selectivity?
The 2-pyridyl substituents create steric hindrance, favoring coordination with smaller metal ions (e.g., Cu²⁺) over bulkier ones. Density functional theory (DFT) calculations reveal that the dihedral angle between pyridyl rings and the terephthalate core (∼45°) limits accessibility for larger ions like Cd²⁺ . This selectivity is critical for designing metal-organic frameworks (MOFs) with tailored pore geometries.
Q. What strategies mitigate phase impurities in DPT-derived COFs during scale-up synthesis?
- Seeding : Introducing pre-synthesized COF nanocrystals as nucleation sites.
- Dynamic covalent chemistry : Leveraging reversible ester bonds to anneal defects during crystallization .
- In situ monitoring : Using synchrotron-based X-ray scattering to track phase evolution in real time.
Safety and Handling
Q. What safety protocols are recommended for handling DPT in academic laboratories?
DPT’s pyridyl groups pose inhalation and dermal exposure risks. Key protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
